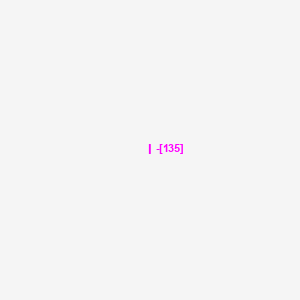

Iodide ion I-135

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iodide ion I-135 is a radioactive isotope of iodine with a mass number of 135. It is one of the many isotopes of iodine, which is a halogen element. This compound has a half-life of approximately 6.57 hours and undergoes beta decay to form xenon-135 . Due to its short half-life, it is primarily of interest in nuclear science and related fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iodide ion I-135 is typically produced in nuclear reactors as a fission product of uranium and plutonium. The fission process involves the splitting of heavy atomic nuclei, which results in the formation of various fission products, including this compound .

Industrial Production Methods

The industrial production of this compound involves the irradiation of uranium or plutonium fuel in a nuclear reactor. The fission products are then separated and purified using chemical processes. The separation process often involves the use of ion exchange chromatography and other purification techniques to isolate this compound from other fission products .

Analyse Des Réactions Chimiques

Types of Reactions

Iodide ion I-135 undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions, where it replaces other halide ions in compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), chlorine (Cl2)

Reducing Agents: Sodium thiosulfate (Na2S2O3), ascorbic acid (C6H8O6)

Reaction Conditions: These reactions typically occur in aqueous solutions and may require acidic or basic conditions depending on the specific reaction.

Major Products Formed

Oxidation: Molecular iodine (I2)

Reduction: Iodide ion (I-)

Substitution: Various iodide-containing compounds depending on the reactants used.

Applications De Recherche Scientifique

Iodide ion I-135 has several scientific research applications, including:

Mécanisme D'action

The primary mechanism of action of iodide ion I-135 involves its beta decay to form xenon-135. This decay process releases beta particles, which can cause ionization and radiation damage to surrounding materials. In nuclear reactors, the formation of xenon-135 is significant because it is a potent neutron absorber, affecting the reactor’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iodine-131 (I-131): Another radioactive isotope of iodine with a half-life of approximately 8 days.

Iodine-123 (I-123): A radioactive isotope with a half-life of approximately 13 hours, used in nuclear medicine for imaging and diagnostic purposes.

Iodine-129 (I-129): A long-lived radioactive isotope with a half-life of approximately 15.7 million years, used in environmental studies and as a tracer in nuclear waste management.

Uniqueness of Iodide Ion I-135

This compound is unique due to its short half-life and its role as a fission product in nuclear reactors. Its rapid decay to xenon-135 and the subsequent impact on reactor reactivity make it a critical isotope for understanding and managing nuclear reactor behavior .

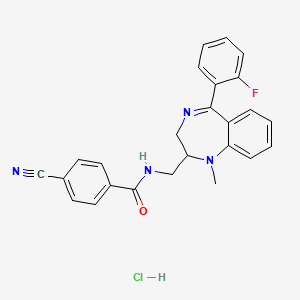

Propriétés

Numéro CAS |

69656-25-3 |

|---|---|

Formule moléculaire |

I- |

Poids moléculaire |

134.91006 g/mol |

Nom IUPAC |

iodine-135(1-) |

InChI |

InChI=1S/HI/h1H/p-1/i1+8 |

Clé InChI |

XMBWDFGMSWQBCA-CONNIKPHSA-M |

SMILES isomérique |

[135I-] |

SMILES canonique |

[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)

![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)